molecular formula C3H8ClN B1595452 1-Chloro-n,n-dimethylmethanamine CAS No. 30438-74-5

1-Chloro-n,n-dimethylmethanamine

Cat. No.: B1595452
CAS No.: 30438-74-5
M. Wt: 93.55 g/mol
InChI Key: IYMYHZHCOOWPGK-UHFFFAOYSA-N
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Description

1-Chloro-n,n-dimethylmethanamine, also known as (chloromethyl)dimethylamine, is an organic compound with the molecular formula C3H8ClN. It is a tertiary amine where the nitrogen atom is bonded to two methyl groups and one chloromethyl group. This compound is of interest due to its reactivity and applications in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-n,n-dimethylmethanamine can be synthesized through several methods. One common method involves the reaction of dimethylamine with formaldehyde and hydrochloric acid. The reaction proceeds as follows: [ \text{(CH3)2NH + CH2O + HCl → (CH3)2NCH2Cl + H2O} ] This reaction typically occurs under mild conditions, with the reactants being mixed in an aqueous solution.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-n,n-dimethylmethanamine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of dimethylaminomethanol.

    Oxidation: The compound can be oxidized to form dimethylformamide and other oxidation products.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, forming trimethylamine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

    Dimethylaminomethanol: Formed through nucleophilic substitution.

    Dimethylformamide: Formed through oxidation.

    Trimethylamine: Formed through reduction.

Scientific Research Applications

1-Chloro-n,n-dimethylmethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development and as a reagent in medicinal chemistry.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-n,n-dimethylmethanamine involves its reactivity as a nucleophile and electrophile. The chloromethyl group can undergo nucleophilic substitution reactions, while the dimethylamine moiety can participate in various chemical transformations. These reactions are facilitated by the electron-donating properties of the nitrogen atom, which enhances the compound’s reactivity.

Comparison with Similar Compounds

    Trimethylamine: Similar in structure but lacks the chloromethyl group.

    Dimethylaminomethanol: Formed through the nucleophilic substitution of 1-chloro-n,n-dimethylmethanamine.

    Dimethylformamide: An oxidation product of this compound.

Uniqueness: this compound is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to other tertiary amines. This makes it a valuable intermediate in various chemical syntheses and industrial applications.

Properties

IUPAC Name

1-chloro-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClN/c1-5(2)3-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMYHZHCOOWPGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952778
Record name 1-Chloro-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30438-74-5
Record name NSC97326
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97326
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chloro-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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